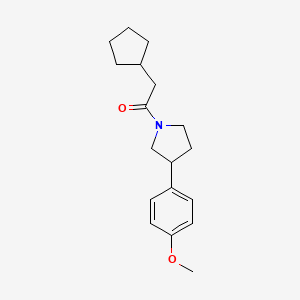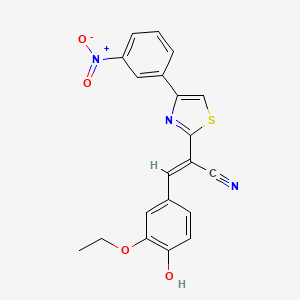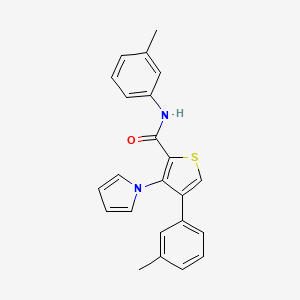
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as BM212, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to inhibit the Akt/mTOR pathway, which is known to play a crucial role in regulating cell growth and survival. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of signaling pathways involved in cancer cell survival. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method, its demonstrated anti-tumor activity in various cancer cell lines, and its potential for use in combination with other anti-cancer drugs. However, there are also limitations to using N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in lab experiments, including its limited solubility in aqueous solutions, its potential toxicity to normal cells, and the need for further studies to elucidate its mechanism of action.
Orientations Futures
There are several future directions for N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide research, including the development of more efficient synthesis methods, the optimization of dosing and administration regimens, and the evaluation of its efficacy in animal models of cancer. Further studies are also needed to elucidate its mechanism of action and to investigate its potential for use in combination with other anti-cancer drugs. Additionally, the potential use of N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in other areas of scientific research, such as anti-inflammatory and anti-angiogenic therapy, should also be explored.
Conclusion
In conclusion, N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a small molecule compound that has shown potential applications in scientific research, particularly in the field of cancer research. Its anti-tumor activity, inhibition of signaling pathways, and anti-inflammatory and anti-angiogenic effects make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and to evaluate its potential for use in combination with other anti-cancer drugs.
Méthodes De Synthèse
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the coupling of a pyrrole derivative with a thiophene derivative, followed by the addition of two methylphenyl groups and a carboxamide group. The final product is obtained through purification and characterization using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N,4-bis(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-7-5-9-18(13-16)20-15-27-22(21(20)25-11-3-4-12-25)23(26)24-19-10-6-8-17(2)14-19/h3-15H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKFWPJKJKRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B2578351.png)
![N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578352.png)
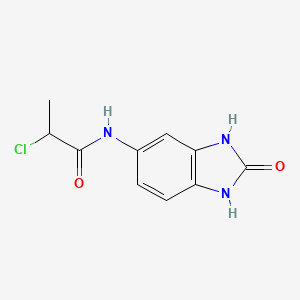
![N-Methyl-N-[2-[[2-methyl-2-(4-methylphenyl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2578358.png)
![3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2578359.png)


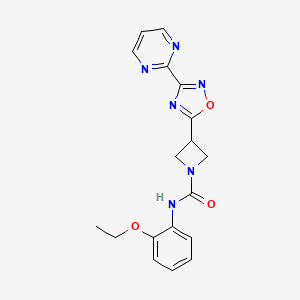
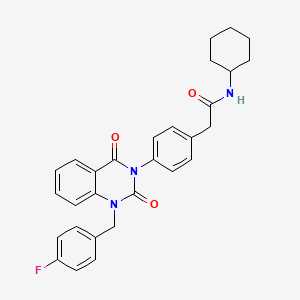
![2,5-dichloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2578365.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)
![1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol](/img/structure/B2578368.png)
